cis-Bis(acetonitrile)dichloroplatinum(II)

Catalog No.
S1511807
CAS No.
13869-38-0
M.F
C4H6Cl2N2Pt
M. Wt
348.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Bis(acetonitrile)dichloroplatinum(II)

CAS Number

13869-38-0

Product Name

cis-Bis(acetonitrile)dichloroplatinum(II)

IUPAC Name

acetonitrile;dichloroplatinum

Molecular Formula

C4H6Cl2N2Pt

Molecular Weight

348.1 g/mol

InChI

InChI=1S/2C2H3N.2ClH.Pt/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2

InChI Key

NSWGBUVHSQEDRN-UHFFFAOYSA-L

SMILES

CC#N.CC#N.Cl[Pt]Cl

Canonical SMILES

CC#N.CC#N.[Cl-].[Cl-].[Pt+2]

Anticancer Properties:

Cis-bis(acetonitrile)dichloroplatinum(II), also known as cisplatin, is a widely studied and used chemotherapeutic drug. Its mechanism of action involves forming DNA adducts, which disrupt cell division and ultimately lead to cell death in cancer cells []. Extensive research has been conducted on cisplatin's effectiveness against various cancers, including ovarian, testicular, lung, and head and neck cancers [, ].

Catalyst in Organic Synthesis:

Beyond its clinical applications, cis-bis(acetonitrile)dichloroplatinum(II) also serves as a catalyst in various organic reactions. Its ability to activate C-H bonds makes it valuable for functionalization of organic molecules. Research has explored its use in reactions like hydroamination, C-H arylation, and dehydrogenation.

Drug Delivery and Resistance Mechanisms:

Due to its limitations, such as severe side effects and development of resistance, research is ongoing to improve cisplatin's therapeutic efficacy. This includes exploring strategies for targeted delivery to minimize side effects and overcoming resistance mechanisms developed by cancer cells [, ].

Cis-Bis(acetonitrile)dichloroplatinum(II) is a coordination compound featuring platinum as the central metal ion, coordinated with two acetonitrile molecules and two chloride ions. Its chemical formula is C4H6Cl2N2Pt\text{C}_4\text{H}_6\text{Cl}_2\text{N}_2\text{Pt}, and it is characterized by its unique cis configuration, where the acetonitrile ligands are adjacent to each other relative to the platinum center. This compound is part of a broader class of platinum complexes known for their applications in medicinal chemistry, particularly in cancer treatment.

The exact mechanism of action of cis-Pt(acetonitrile)2Cl2, also known as cisplatin, is complex and not fully understood. However, the primary mechanism involves the formation of DNA adducts. Upon entering cancer cells, cisplatin undergoes hydrolysis, releasing the chloride ligands and generating reactive platinum species. These species can bind to nucleobases in DNA, forming covalent adducts that distort the DNA structure and inhibit cell division []. This ultimately leads to cell death.

, including:

  • Ligand Substitution Reactions: The acetonitrile ligands can be substituted by other nucleophiles, which is facilitated by the lability of the chloride ions. For instance, when treated with water or other nucleophiles, the compound can form aquated or other substituted complexes.
  • Isomerization: The compound can interconvert between its cis and trans forms under certain conditions. The cis isomer is generally favored kinetically during synthesis, while the trans isomer can be isolated through specific purification methods .

Cis-Bis(acetonitrile)dichloroplatinum(II) exhibits significant biological activity, particularly in its role as a potential anticancer agent. Platinum-based drugs are known to interfere with DNA replication and transcription, leading to apoptosis in cancer cells. The mechanism involves the formation of DNA adducts that inhibit cell division. Research indicates that this compound may have similar properties to other platinum drugs like cisplatin but with varying efficacy and side effects depending on the specific cellular environment and conditions .

The synthesis of cis-bis(acetonitrile)dichloroplatinum(II) typically involves:

  • Starting Materials: Platinum(II) chloride and acetonitrile are used as primary reactants.
  • Reaction Conditions: The reaction is usually conducted in an inert atmosphere to prevent oxidation of platinum. The mixture is heated under reflux conditions to facilitate ligand exchange.
  • Isolation: After completion, the product can be purified through recrystallization or chromatography techniques to separate it from unreacted starting materials and by-products .

Cis-Bis(acetonitrile)dichloroplatinum(II) has several applications:

  • Anticancer Research: It serves as a model compound for studying new platinum-based chemotherapeutics.
  • Catalysis: The compound may also be explored for catalytic processes in organic synthesis due to its ability to activate certain substrates through coordination chemistry.
  • Material Science: Its properties allow for potential applications in developing new materials with unique electronic or optical characteristics .

Studies on cis-bis(acetonitrile)dichloroplatinum(II) focus on its interactions with biological macromolecules, particularly DNA and proteins. These interactions are crucial for understanding its mechanism of action as an anticancer agent. Kinetic studies have shown that the substitution of acetonitrile by water or other ligands can significantly affect its reactivity and biological efficacy .

Cis-bis(acetonitrile)dichloroplatinum(II) shares similarities with several other platinum complexes, each exhibiting unique properties:

Compound NameStructure TypeNotable Characteristics
CisplatinSquare planarWidely used anticancer drug; forms DNA cross-links
Trans-bis(acetonitrile)dichloroplatinum(II)Square planarLess reactive than cis isomer; different biological activity
CarboplatinSquare planarMore soluble; reduced side effects compared to cisplatin
OxaliplatinSquare planarContains oxalate; effective against resistant tumors

Cis-bis(acetonitrile)dichloroplatinum(II) is unique due to its specific ligand arrangement and reactivity profile, which may lead to different biological outcomes compared to these similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (11.63%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (11.63%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15

Explore Compound Types